An In-depth Technical Guide to 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine
An In-depth Technical Guide to 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine is a synthetically modified amino acid that serves as a valuable tool in biochemical and pharmaceutical research. Its unique structure, combining a heavy iodine atom with a protected amino group, makes it particularly useful for applications in structural biology, peptide synthesis, and the study of protein-protein interactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, complete with detailed experimental protocols and an examination of its interaction with biological pathways.
Chemical and Physical Properties
3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine is a white to off-white solid. The benzyloxycarbonyl (Cbz) group serves as a protecting group for the amine, preventing unwanted reactions during chemical synthesis, particularly in peptide chemistry.[1] The introduction of an iodine atom onto the phenyl ring of tyrosine significantly alters its electronic and steric properties and provides a heavy atom useful for crystallographic phasing.[1]
Table 1: Physicochemical Properties of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine and Related Compounds
| Property | 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine | 3-Iodo-L-tyrosine |
| CAS Number | 79677-62-6[1][2] | 70-78-0[3] |
| Molecular Formula | C₁₇H₁₆INO₅[2] | C₉H₁₀INO₃[3] |
| Molecular Weight | 441.22 g/mol [1][2] | 307.09 g/mol |
| Appearance | White to off-white solid | White to off-white powder |
| Melting Point | Not available | 210 °C (decomposes) |
| Solubility | Soluble in Methanol | Soluble in dilute aqueous acid |
| Storage Temperature | Not available | -20°C |
Synthesis
The synthesis of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine is typically a two-step process starting from L-tyrosine. The first step involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the regioselective iodination of the aromatic ring.[1]
Experimental Protocol: Synthesis of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine
Step 1: N-protection of L-tyrosine
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Materials: L-tyrosine, benzyl chloroformate, sodium carbonate, dioxane, water.
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Procedure:
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Dissolve L-tyrosine in a 1 M solution of sodium carbonate in water.
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Cool the solution to 0-5°C in an ice bath.
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Slowly add benzyl chloroformate dissolved in dioxane to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the N-Cbz-L-tyrosine.
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Filter the precipitate, wash with cold water, and dry under vacuum.
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Step 2: Iodination of N-Cbz-L-tyrosine
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Materials: N-Cbz-L-tyrosine, N-iodosuccinimide (NIS), silver trifluoroacetate, acetonitrile.
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Procedure:
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Dissolve N-Cbz-L-tyrosine in acetonitrile.
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Add N-iodosuccinimide and silver trifluoroacetate to the solution.
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Stir the reaction mixture at room temperature, protected from light, for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, filter the mixture to remove silver salts.
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Evaporate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine.
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Applications in Research and Development
Peptide Synthesis
3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine is a valuable building block in solid-phase peptide synthesis (SPPS). The Cbz group protects the amine functionality, allowing for the sequential addition of amino acids to a growing peptide chain.[1] The iodinated tyrosine residue can be incorporated at specific positions to study its effects on peptide structure and function or to serve as a handle for further chemical modifications.
Experimental Protocol: Incorporation into a Peptide using Solid-Phase Peptide Synthesis (Fmoc/tBu strategy)
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Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in dimethylformamide (DMF).[4]
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Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.[4]
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Coupling:
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Dissolve 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine and a coupling agent (e.g., HATU) in DMF.
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Add a base (e.g., DIPEA) to the solution.
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Add the activated amino acid solution to the resin and agitate for 2-4 hours.
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Washing: Wash the resin extensively with DMF and dichloromethane (DCM).
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Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
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Cleavage and Deprotection: Once the peptide is fully assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
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Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Structural Biology
The heavy iodine atom in 3-iodotyrosine makes it an excellent tool for X-ray crystallography. When incorporated into a protein, the iodine atom can be used for single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing, which helps to solve the phase problem in determining the three-dimensional structure of the protein.[1]
Photo-crosslinking
The carbon-iodine bond in 3-iodotyrosine can be photolytically cleaved to generate a reactive aryl radical. This property is exploited in photo-crosslinking studies to identify protein-protein interactions. When a protein containing 3-iodotyrosine is irradiated with UV light in the presence of a binding partner, the generated radical can form a covalent bond with a nearby amino acid residue on the interacting protein, thus capturing the transient interaction.
Experimental Workflow: Site-Specific Incorporation and Photo-crosslinking
The site-specific incorporation of 3-iodotyrosine into a protein is typically achieved using an engineered orthogonal tRNA/aminoacyl-tRNA synthetase pair that recognizes a unique codon (e.g., an amber stop codon, TAG) introduced at the desired position in the gene of interest.
Interaction with Biological Pathways
While 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine is primarily a research tool for in vitro studies, its deprotected form, 3-iodo-L-tyrosine, has been shown to interact with biological pathways. Notably, it is a known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines, including dopamine.[5]
Dopamine Synthesis Pathway and Inhibition by 3-Iodo-L-tyrosine
Dopamine is a critical neurotransmitter synthesized from the amino acid L-tyrosine. The first and rate-limiting step in this pathway is the conversion of L-tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase. 3-Iodo-L-tyrosine can act as a competitive inhibitor of this enzyme, thereby reducing the production of dopamine. This inhibitory effect has been utilized in research to study the physiological roles of dopamine.
Safety and Handling
For research use only. Not for human or veterinary use.[1] Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed.
Conclusion
3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine is a versatile chemical tool with significant applications in peptide chemistry, structural biology, and the study of protein interactions. Its synthesis is well-established, and its utility in various experimental protocols makes it an invaluable resource for researchers in the life sciences and drug development. Understanding its properties and potential interactions with biological pathways is crucial for its effective application in advancing scientific knowledge.
